

Introduction to CD73 and its Role in Cancer

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Compound of Interest

Compound Name: CD73-IN-7

Cat. No.: B12402108

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CD73, also known as ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the tumor microenvironment. It is the final enzyme in the purinergic signaling pathway that converts extracellular adenosine monophosphate (AMP) to adenosine. Adenosine is a potent immunosuppressive molecule that, upon binding to its receptors (primarily A2A and A2B) on immune cells, dampens the anti-tumor immune response. This immunosuppression allows cancer cells to evade immune surveillance and proliferate. High expression of CD73 in various cancers is often associated with poor prognosis. Therefore, inhibiting CD73 is a promising therapeutic strategy to enhance anti-tumor immunity.

CD73-IN-7: A Potent Inhibitor of CD73

CD73-IN-7 (CAS: 2763709-14-2; Molecular Formula: $C_{13}H_{11}ClN_4O_2$) is a small molecule inhibitor of the CD73 enzyme. It is identified as compound 13 in patent WO2022052886A1. By inhibiting CD73, **CD73-IN-7** is designed to block the production of immunosuppressive adenosine in the tumor microenvironment, thereby restoring and enhancing the anti-tumor activity of immune cells.

Quantitative Data: In Vitro Efficacy

The primary publicly available quantitative data for **CD73-IN-7** is its in vitro inhibitory activity against human CD73. The following table summarizes the IC_{50} value for **CD73-IN-7** (compound 13) as disclosed in patent WO2022052886A1.

Compound	Target	IC ₅₀ (nM)	Source
CD73-IN-7	Human CD73	1 - 10	Patent WO2022052886A1

Note: The patent provides a range for the IC₅₀ value.

Experimental Protocols

The following is the detailed methodology for the key in vitro experiment cited in the patent for determining the CD73 inhibitory activity of **CD73-IN-7**.

Human CD73 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (

- To cite this document: BenchChem. [Introduction to CD73 and its Role in Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12402108#preclinical-studies-of-cd73-in-7-in-cancer\]](https://www.benchchem.com/product/b12402108#preclinical-studies-of-cd73-in-7-in-cancer)

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